molecular formula C8H7Cl2NS B14535229 Ethanethioamide, N-(2,5-dichlorophenyl)- CAS No. 62248-07-1

Ethanethioamide, N-(2,5-dichlorophenyl)-

Cat. No.: B14535229
CAS No.: 62248-07-1
M. Wt: 220.12 g/mol
InChI Key: TYQPKIFRGUPNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This article delves into the chemical context of N-(2,5-dichlorophenyl)ethanethioamide by exploring the fundamental classes of compounds to which it belongs. The significance of thioamide derivatives, the role of N-aryl substitution, and the impact of halogenation are central to projecting the scientific importance of this specific molecule.

Thioamides, characterized by the R-C(=S)-N(R')R'' functional group, are pivotal intermediates and building blocks in organic synthesis. nih.gov Their importance stems from their unique reactivity, which distinguishes them from their oxygen-containing amide analogues. The substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom alters the electronic properties, making the carbon atom more electrophilic and the sulfur atom more nucleophilic.

This dual reactivity allows thioamides to serve as versatile precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals. nih.gov Furthermore, thioamides are recognized as valuable isosteres of amide bonds in medicinal chemistry. nih.gov Replacing an amide with a thioamide in a biologically active peptide can enhance its metabolic stability against enzymatic degradation and modulate its pharmacokinetic profile. nih.gov

Table 1: Comparative Properties of Amide vs. Thioamide Functional Groups

PropertyAmide (-C(=O)N-)Thioamide (-C(=S)N-)
Polarity Highly PolarMore Polar than Amides
H-Bond Donor GoodStronger Donor than Amides
H-Bond Acceptor GoodWeaker Acceptor than Amides
Rotational Barrier (C-N) HighHigher than Amides
Reactivity Stable, less reactiveVersatile, reactive at C and S

N-aryl thioamides, the direct structural family of N-(2,5-dichlorophenyl)ethanethioamide, are a subject of significant academic interest. The presence of the aryl group connected to the nitrogen atom allows for the modulation of the electronic properties of the thioamide core through resonance and inductive effects. This class of compounds is instrumental in the synthesis of various heterocyclic systems, including thiazoles and quinolines, which are prevalent in drug discovery. mdpi.comresearchgate.net

The introduction of halogen atoms onto the aryl ring, as seen in the subject compound, further diversifies the chemical space. Halogenated organic compounds are of profound importance in pharmaceutical and materials science. The chloro-substituents on the phenyl ring of an N-aryl thioamide can influence the molecule's reactivity, lipophilicity, and metabolic stability. Furthermore, the halogen atoms can serve as synthetic handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.netrsc.org Research into halogenated N-aryl amides and related structures often focuses on harnessing these properties for applications in medicinal chemistry and the development of novel organic materials. researchgate.net

The chemistry of thioamides has a long history, with foundational synthesis methods dating back to the 19th century. One of the earliest and most direct methods for thioamide synthesis is the thionation of amides, a reaction first described in the 1870s using phosphorus pentasulfide (P₄S₁₀). This method involves the direct conversion of the amide's carbonyl oxygen to sulfur.

Over the decades, this field has seen significant evolution with the development of milder and more soluble thionating agents. A notable advancement was the introduction of Lawesson's reagent, which often provides higher yields and requires less harsh reaction conditions than phosphorus pentasulfide.

Another cornerstone in the synthesis of N-aryl thioamides is the Willgerodt-Kindler reaction. This powerful transformation allows for the synthesis of thioamides from aryl alkyl ketones, an amine, and elemental sulfur. This reaction has been a mainstay for creating N-substituted thioamides and has undergone numerous modifications to improve its scope and efficiency. The development of these and other modern synthetic methods has made N-substituted ethanethioamides and their derivatives readily accessible for research and application in various fields of chemistry.

Table 2: Key Historical Methods for Thioamide Synthesis

MethodReagentsDescription
Amide Thionation Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's ReagentDirect conversion of an amide's carbonyl group to a thiocarbonyl group.
Willgerodt-Kindler Reaction Aryl Alkyl Ketone, Amine, Elemental SulfurA rearrangement and thionation reaction to form an N-substituted thioamide.
Nitrile Sulfhydration Nitrile (R-CN), Hydrogen Sulfide (H₂S)Addition of H₂S across the carbon-nitrogen triple bond to form a primary thioamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62248-07-1

Molecular Formula

C8H7Cl2NS

Molecular Weight

220.12 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)ethanethioamide

InChI

InChI=1S/C8H7Cl2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

TYQPKIFRGUPNQP-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of N Dichlorophenyl Ethanethioamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "Ethanethioamide, N-(2,5-dichlorophenyl)-," ¹H and ¹³C NMR, along with advanced techniques like DEPT/APT, are crucial for unambiguous structural assignment.

In the ¹H NMR spectrum of "Ethanethioamide, N-(2,5-dichlorophenyl)-," specific resonances are expected for the protons of the ethylthioamide group and the dichlorophenyl ring. The methyl (CH₃) protons of the ethanethioamide moiety would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The N-H proton is expected to show a broad singlet, with a chemical shift that can vary significantly (typically in the range of 8-10 ppm) depending on the solvent and concentration, due to hydrogen bonding and chemical exchange.

The aromatic protons on the 2,5-dichlorophenyl ring will exhibit a more complex splitting pattern. The proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 4 (H-4). The H-4 proton would be a doublet of doublets, coupled to both H-3 and H-6. The proton at position 6 (H-6) would be expected to be a doublet, coupled to H-4. The chemical shifts for these aromatic protons would be in the downfield region, generally between 7.0 and 8.0 ppm, influenced by the electron-withdrawing effects of the chlorine atoms and the thioamide group.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethanethioamide, N-(2,5-dichlorophenyl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ 2.0 - 2.5 Singlet (s)
Aromatic H-3 7.2 - 7.6 Doublet (d)
Aromatic H-4 7.0 - 7.4 Doublet of Doublets (dd)
Aromatic H-6 7.5 - 7.9 Doublet (d)

Note: The predicted values are illustrative and based on typical ranges for similar functional groups and substitution patterns.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For "Ethanethioamide, N-(2,5-dichlorophenyl)-," eight distinct carbon signals are anticipated. The most downfield signal would correspond to the thiocarbonyl carbon (C=S) of the ethanethioamide group, typically appearing in the range of 195-205 ppm. The methyl carbon (CH₃) would be found in the upfield region, around 20-30 ppm.

The six carbons of the dichlorophenyl ring will have chemical shifts in the aromatic region (120-145 ppm). The carbons directly bonded to the chlorine atoms (C-2 and C-5) will be influenced by the halogen's electronegativity and are expected to have distinct chemical shifts. The carbon attached to the nitrogen atom (C-1) will also have a characteristic shift. The remaining protonated aromatic carbons (C-3, C-4, and C-6) will appear in the typical aromatic carbon region.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanethioamide, N-(2,5-dichlorophenyl)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=S 195 - 205
CH₃ 20 - 30
Aromatic C-1 (C-N) 135 - 145
Aromatic C-2 (C-Cl) 128 - 138
Aromatic C-3 (C-H) 125 - 135
Aromatic C-4 (C-H) 120 - 130
Aromatic C-5 (C-Cl) 130 - 140

Note: The predicted values are illustrative and based on established chemical shift ranges for analogous structures.

Advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. numegalabs.comaiinmr.com

DEPT-90: This experiment would only show signals for methine (CH) carbons. In the case of "Ethanethioamide, N-(2,5-dichlorophenyl)-," the signals for the aromatic C-3, C-4, and C-6 would be observed as positive peaks. numegalabs.com

DEPT-135: This experiment displays methine (CH) and methyl (CH₃) carbons as positive signals, while methylene (CH₂) carbons appear as negative signals. numegalabs.com For the target molecule, the aromatic CH carbons (C-3, C-4, C-6) and the methyl carbon (CH₃) would yield positive peaks. Since there are no methylene groups, no negative signals would be expected.

APT: In an APT spectrum, quaternary carbons and methylene (CH₂) carbons produce negative signals, while methine (CH) and methyl (CH₃) carbons give positive signals. blogspot.com This technique is particularly useful as it allows for the identification of the quaternary carbons (C=S, C-1, C-2, and C-5), which are not visible in DEPT spectra. numegalabs.comblogspot.com

By combining the information from the standard ¹³C NMR spectrum with the results from DEPT and/or APT experiments, a complete and unambiguous assignment of all carbon signals can be achieved. nanalysis.comresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups.

The IR spectrum of "Ethanethioamide, N-(2,5-dichlorophenyl)-" would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3100-3300 cm⁻¹. A key feature would be the C=S stretching vibration, which is typically found in the range of 1020-1250 cm⁻¹, although its intensity can be variable.

The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for Ethanethioamide, N-(2,5-dichlorophenyl)-

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch 3100 - 3300
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C Aromatic Stretch 1400 - 1600
C=S Stretch 1020 - 1250
C-N Stretch 1250 - 1350

Note: These are predicted frequency ranges and can be influenced by the specific molecular environment.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For "Ethanethioamide, N-(2,5-dichlorophenyl)-," the C=S stretching vibration is expected to give a strong Raman signal. The symmetric stretching of the aromatic ring would also be a prominent feature. The C-Cl bonds, involving a heavy atom, are also expected to be Raman active and would show characteristic bands in the lower frequency region of the spectrum. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the elemental composition and elucidate the structure of molecules by analyzing their mass-to-charge ratio after ionization. In the study of N-(dichlorophenyl)ethanethioamide analogues, such as various substituted acetamides, mass spectrometry provides critical information about their fragmentation pathways under electron impact.

The fragmentation mechanisms of related heterocyclic compounds are significantly influenced by the nature and position of substituents on the aromatic ring and the side chain. arkat-usa.org Upon ionization, molecular ions can undergo bond ruptures and skeletal rearrangements, leading to the formation of characteristic fragment ions. arkat-usa.org For instance, studies on similar complex molecules have shown that fragmentation can be initiated by the elimination of small radicals or neutral molecules from the substituents or by the rupture of the heterocyclic or aromatic ring itself. arkat-usa.org

In the analysis of complex organic molecules, such as prodrugs with similar phenyl-containing moieties, electrospray ionization coupled with ion trap mass spectrometry has been used to characterize sequential product ion fragmentations (MSⁿ). nih.gov These studies have sometimes revealed unusual fragmentation patterns, such as the homolytic cleavage of bonds, resulting in the formation of an odd-electron ion from an even-electron precursor through the loss of a radical. nih.gov Such detailed fragmentation analysis is essential for identifying metabolites and understanding the molecule's stability. nih.gov While specific fragmentation data for Ethanethioamide, N-(2,5-dichlorophenyl)- is not extensively detailed in the literature, the principles derived from its analogues provide a framework for predicting its behavior.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to several analogues of N-(dichlorophenyl)ethanethioamide, providing invaluable insights into their solid-state structures.

For example, the crystal structures of several N-(2,5-dichlorophenyl)acetamides have been resolved, revealing their crystallographic parameters. The compound 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide crystallizes in the monoclinic system. nih.gov Similarly, studies on other chlorinated N-phenyl-acetamides show that substitutions on the phenyl ring and the side chain can lead to significant changes in crystal symmetry, transitioning between orthorhombic, monoclinic, and triclinic systems. znaturforsch.com

Table 1: Crystallographic Data for Selected N-(Dichlorophenyl)ethanethioamide Analogues

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide C₈H₅Cl₄NO Monoclinic P2₁/n 4.6977 11.509 19.888 95.23 1070.8 4

Data sourced from references nih.govresearchgate.net.

Analysis of Molecular Conformation in the Solid State

The conformation of a molecule, or the spatial arrangement of its atoms, is a critical factor influencing its physical and chemical properties. XRD studies provide precise details about the preferred conformations of N-(dichlorophenyl)ethanethioamide analogues in the solid state.

In the structure of 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide, the conformation of the N-H bond is syn to the ortho-chloro substituent (at position 2) and anti to the meta-chloro substituent (at position 5) of the phenyl ring. nih.gov This contrasts with the conformation observed in other isomers, such as N-(2,3-dichlorophenyl) derivatives, where the N-H bond may be syn to both chloro substituents. nih.gov

Similarly, for 2-chloro-N-(2,5-dichlorophenyl)acetamide, the N-H bond is also found to be syn to the ortho-chloro group and anti to the meta-chloro group. nih.gov Furthermore, the conformation of the C=O bond in this molecule is anti to both the N-H bond and the chlorine atom in the side chain. nih.govresearchgate.net These conformational preferences are often stabilized by intramolecular interactions, such as hydrogen bonds. For instance, the hydrogen atom of the N-H group can form close intramolecular contacts with both the ortho-chlorine on the ring and the chlorine on the side chain. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The way molecules pack together in a crystal is determined by a network of intermolecular interactions. These interactions are fundamental to understanding the stability and properties of the crystalline material.

In crystalline N-(dichlorophenyl)ethanethioamide analogues, hydrogen bonding is a dominant intermolecular force. For 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide, molecules are linked into chains through N-H···O hydrogen bonds. nih.gov This type of interaction is a common feature in the crystal structures of amides and related compounds, often directing the primary supramolecular assembly. figshare.com

Computational and Theoretical Chemistry Studies of N Dichlorophenyl Ethanethioamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying systems like N-(Dichlorophenyl)ethanethioamide due to its balance of accuracy and computational cost. DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, calculations on related dichlorophenyl acetamides have been successfully performed using the B3LYP functional with basis sets like 6-31+G(d,p), which provides reliable geometric and electronic data.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

ParameterSignificance
EHOMO (Energy of HOMO)Indicates electron-donating ability (nucleophilicity).
ELUMO (Energy of LUMO)Indicates electron-accepting ability (electrophilicity).
ΔE (HOMO-LUMO Gap)Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Quantum chemical calculations provide direct access to parameters that quantify reactivity. The ionization potential (IP) and electron affinity (EA) are fundamental properties that describe the energy required to remove an electron and the energy released when an electron is added, respectively. Within the framework of DFT, these can be approximated using Koopmans' theorem, which relates IP to the negative of the HOMO energy (IP ≈ -EHOMO) and EA to the negative of the LUMO energy (EA ≈ -ELUMO).

From these values, a global electrophilicity index (ω) can be calculated. This index measures the propensity of a species to accept electrons. A higher electrophilicity index points to a better electrophile. These calculations are crucial for predicting how a molecule like N-(2,5-dichlorophenyl)ethanethioamide might interact with biological macromolecules or other chemical species.

The concepts of chemical hardness (η) and softness (S) are derived from the principles of DFT and are used to describe the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive and less polarizable. Conversely, a "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity.

Global hardness and softness are calculated using the energies of the frontier orbitals:

Hardness (η): (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2

Softness (S): 1 / η

These descriptors are valuable for predicting the nature of chemical interactions based on the Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases, and soft acids with soft bases.

DescriptorFormulaInterpretation
Ionization Potential (IP)IP ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added.
Global Hardness (η)η ≈ (ELUMO - EHOMO) / 2Resistance to change in electron distribution. High value means low reactivity.
Global Softness (S)S = 1 / ηInverse of hardness. High value means high reactivity.

Deformation energy refers to the energy required to change the geometry of a molecule from its equilibrium conformation to another. In computational studies, this can be explored by calculating the energy of different conformers or rotational isomers (rotamers). By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify the most stable conformations and the energy barriers to rotation, providing insight into the molecule's flexibility and conformational preferences.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While quantum chemical calculations are excellent for studying molecules in isolation (gas phase) or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more dynamic and explicit picture of molecular behavior in a solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a system like N-(2,5-dichlorophenyl)ethanethioamide, MD simulations can be used to explore its conformational landscape in an explicit solvent, such as water or an organic solvent. These simulations reveal how the molecule's structure flexes and changes over time and how it interacts with surrounding solvent molecules. This approach is crucial for understanding how the solvent influences conformational stability, the formation of intramolecular hydrogen bonds, and the exposure of reactive sites to the environment. The analysis of MD trajectories can identify the most populated conformational states and the dynamics of transitions between them, offering a more complete understanding of the molecule's behavior in a realistic chemical or biological setting.

Conformational Analysis and Isomerism of N-Aryl Thioamides

The conformational landscape of N-aryl thioamides, including Ethanethioamide, N-(2,5-dichlorophenyl)-, is largely dictated by the electronic and steric properties of the thioamide group and the nature of the aryl substituent. The thioamide linkage possesses unique characteristics that distinguish it from its amide analogue, influencing isomerism and molecular shape.

Z/E Isomer Preference and Rotational Barriers around Thioamide Bond

The bond between the carbon and nitrogen atoms (C-N) in a thioamide group exhibits significant double-bond character due to the delocalization of the nitrogen lone pair electrons into the C=S π-system. nih.gov This resonance results in a planar geometry around the thioamide bond and restricts free rotation, leading to the possibility of Z (zusammen) and E (entgegen) geometric isomers. studymind.co.uk

This restricted rotation creates a substantial energy barrier that must be overcome for interconversion between isomers. nih.gov Computational and experimental studies have consistently shown that the rotational barrier around the C-N bond is significantly higher in thioamides compared to their corresponding amides, by approximately 5–7 kcal/mol. nih.gov This increased barrier is attributed to a greater contribution from the polar resonance form in thioamides, a consequence of sulfur's larger size and lower electronegativity compared to oxygen. nih.gov The solvent can also influence the height of this rotational barrier. nih.gov

For many N-aryl thioamides, one isomer is often strongly preferred. Steric interactions between the sulfur atom and substituents on the nitrogen and thioacyl carbon can play a crucial role in determining the favored conformation. researchgate.net In N-methyl-substituted thioamides, for example, steric repulsion between the large sulfur atom and a methyl hydrogen is a significant factor in the stability of the Z-form. researchgate.net

Bond TypeTypical Rotational Barrier (kcal/mol)Key Contributing Factor
Amide (O=C-N)~15-20Moderate nN→πC=O conjugation
Thioamide (S=C-N)~20-27Stronger nN→πC=S conjugation and polar resonance contribution nih.gov

Influence of Halogenation on Molecular Conformation

Structural studies on analogous chlorinated N-aryl amides, such as N-(2,5-dichlorophenyl)-2,2-dichloroacetamide, reveal specific conformational preferences. nih.gov In this related structure, the N-H bond of the amide linkage adopts a syn conformation relative to the ortho-chloro substituent. nih.gov This arrangement suggests a delicate balance of forces, including steric hindrance and potential weak intramolecular interactions, that dictates the orientation of the aryl ring with respect to the thioamide plane.

Furthermore, computational studies on halogenated N-aryl systems have shown that electrostatic interactions between the bond dipoles of the C-Halogen and N-H groups can be a determining factor in stabilizing certain conformations. mdpi.com The regioselective placement of halogens is a key strategy for modifying the physicochemical properties of molecules, as these atoms serve as versatile synthetic handles and can drastically alter biological activity by influencing molecular shape and interaction potential. nih.gov

Theoretical Insights into Non-Covalent Interactions

Computational chemistry provides a powerful lens for understanding the subtle yet crucial non-covalent forces that govern the supramolecular assembly and interactions of molecules like Ethanethioamide, N-(2,5-dichlorophenyl)-. These interactions, including halogen and hydrogen bonds, are fundamental to molecular recognition and crystal packing.

Halogen Bonding Interactions

A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a Lewis base. nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the R-X covalent bond. nih.gov In N-(2,5-dichlorophenyl)ethanethioamide, the two chlorine atoms on the phenyl ring are potential halogen bond donors.

These chlorine atoms can form directional interactions with suitable halogen bond acceptors, such as the sulfur or nitrogen atom of a neighboring thioamide group. Theoretical and experimental studies on various organic molecules have characterized the energetics of such interactions. tuni.fi For example, C-X···N halogen bonds have been shown to be significant structure-directing interactions in the solid state. tuni.fidntb.gov.ua The strength of these bonds depends on the specific halogen and the nature of the acceptor atom. Computational models predict interaction energies for C-I···N bonds to be in the range of -26.3 to -56.0 kJ mol⁻¹, with C-Cl bonds forming weaker interactions. tuni.fi The thioamide sulfur, being a soft Lewis base, is also a potential acceptor for halogen bonding. nih.gov

Hydrogen Bonding Interactions

The thioamide functional group is an active participant in hydrogen bonding, acting as both a donor and an acceptor. Computational and experimental evidence indicates that the N-H group of a thioamide is a stronger hydrogen bond donor compared to its amide counterpart. nih.govresearchgate.net This increased acidity and donor strength is a key feature distinguishing thioamides from amides. researchgate.net

Conversely, the role of the thioamide sulfur as a hydrogen bond acceptor is more complex and highly dependent on the geometry of the interaction. nih.gov While some early computational studies suggested thioamides are weaker hydrogen bond acceptors than amides, more recent work has shown that they can be stronger acceptors in specific geometric arrangements. nih.govchemrxiv.org The strength of the hydrogen bond is heavily determined by the angle of approach of the donor. nih.gov

Theoretical calculations on simple thioamide systems, such as thioformamide (B92385) dimers, have quantified the strength of these interactions. The results highlight that the SCN-H···OC interaction is particularly strong, indicating that the thioamide N-H is a very effective donor, especially when paired with a strong acceptor like a carbonyl oxygen. researchgate.net

Hydrogen Bond Type (Donor---Acceptor)Calculated Average Strength (kcal/mol)Reference Compound
OCN−H---OC (Amide-Amide)-6.1 ± 0.3Formamide Dimer researchgate.net
SCN−H---SC (Thioamide-Thioamide)-5.0 ± 0.1Thioformamide Dimer researchgate.net
OCN−H---SC (Amide-Thioamide)-4.8 ± 0.3Mixed Dimer researchgate.net
SCN−H---OC (Thioamide-Amide)-7.3 ± 0.4Mixed Dimer researchgate.net

Reactivity and Reaction Mechanisms Involving N Dichlorophenyl Ethanethioamide Analogues

General Reactivity Profile of the Thioamide Functional Group

The thioamide group is characterized by a significant resonance contribution, which imparts a partial double bond character to the C-N bond and influences the reactivity of the sulfur and carbon atoms. wikipedia.org The C=S bond is notably weaker and longer than the C=O bond in amides, making thioamides valuable intermediates in chemical synthesis. nih.gov The protons on the α-carbon to the thiocarbonyl group are also more acidic than those in amides. researchgate.net

The thioamide functional group possesses two primary nucleophilic centers: the sulfur atom and the nitrogen atom. researchgate.netresearchgate.net

Sulfur Atom: The sulfur atom is the most prominent nucleophilic site. Its lone pair of electrons are readily available for attack by electrophiles. wikipedia.orgresearchgate.net This high nucleophilicity is a key factor in many of the characteristic reactions of thioamides, including alkylations and acylations at the sulfur atom, which often lead to the formation of thioimidate intermediates. wikipedia.org The attack of an electrophile on the sulfur atom initiates many cyclization reactions, such as the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comresearchgate.net The sulfur atom's ability to accept electrophiles is a distinct feature compared to the oxygen atom in amides. researchgate.net

Nitrogen Atom: The nitrogen atom in primary and secondary thioamides also exhibits nucleophilic character. researchgate.net While the lone pair on the nitrogen is delocalized into the thiocarbonyl group through resonance, it can still participate in reactions with strong electrophiles. nih.gov However, its nucleophilicity is generally lower than that of the sulfur atom. The nitrogen atom's nucleophilicity is crucial in cyclization reactions where it attacks an electrophilic center to form a heterocyclic ring. chemhelpasap.com

Conversely, the thiocarbonyl carbon atom is an electrophilic center, susceptible to attack by nucleophiles. nih.govresearchgate.net The polarization of the C=S double bond, although less pronounced than the C=O bond, renders the carbon atom electron-deficient. This electrophilicity is influenced by the poor overlap between the 3p orbital of sulfur and the 2p orbital of carbon, making the thiocarbonyl group more ketone-like in its reactivity compared to the more stabilized amide carbonyl group. stackexchange.com

This electrophilic character allows thioamides to react with a variety of nucleophiles. For instance, organometallic reagents can add to the thiocarbonyl carbon. researchgate.net This reactivity is fundamental to the formation of various heterocyclic systems where an intramolecular nucleophilic attack on the thiocarbonyl carbon is a key step. The electrophilicity can be enhanced by N-activation of the thioamide bond, which decreases resonance stabilization and facilitates nucleophilic acyl addition. rsc.orgrsc.org

Cyclization Reactions and Heterocycle Formation

N-aryl thioamides are exceptionally useful precursors for the synthesis of a wide range of heterocyclic compounds, particularly those containing sulfur and nitrogen. Their inherent reactivity profile allows them to participate in various cyclization strategies. researchgate.net

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. chemhelpasap.comnih.gov The reaction involves the condensation of a thioamide with an α-haloketone. synarchive.comscribd.com

The mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide. chemhelpasap.com This is followed by an intramolecular cyclization, where the nitrogen atom attacks the ketone carbonyl. A subsequent dehydration step yields the final aromatic thiazole ring. chemhelpasap.comscribd.com

Reactant 1Reactant 2ConditionsProductRef.
Thioamideα-HaloketoneBase (e.g., KHCO₃), Solvent (e.g., THF, Methanol)Thiazole chemhelpasap.comsynarchive.com
Thiourea (B124793)2-BromoacetophenoneMethanol, Heat2-Amino-4-phenylthiazole chemhelpasap.com
Aryl EthanonesThioamidesKBrO₃, Lipase (B570770), Aqueous Medium2,4-Disubstituted Thiazoles nih.gov

Modified protocols have been developed to improve yields, reduce side reactions, or create more environmentally friendly conditions. These include using α-tosyloxy ketones instead of α-haloketones and employing catalysts like clay or biocatalysts such as lipase under microwave irradiation or in aqueous media. nih.govscribd.comresearchgate.net

Beyond thiazoles, N-aryl thioamides are precursors to a variety of other sulfur-containing heterocycles.

Thiazolines: These are non-aromatic analogues of thiazoles and can be synthesized from thioamides through several routes. One common method involves the reaction of thioamides with alkenes in the presence of a bromine source. The reaction proceeds through the formation of a dibromo intermediate from the alkene, which is then attacked by the thioamide to form the thiazoline (B8809763) ring. rsc.orgacs.org Another approach utilizes the condensation of N-allylthioamides via a metal-free oxidative difunctionalization. rsc.org

Thiazines: Six-membered 1,3-thiazine rings can be synthesized through multi-component reactions. For example, a thioamide can react with an aldehyde and an alkene in a one-pot synthesis to yield variously substituted 1,3-thiazines. consensus.app Another route involves the cyclization of thioamides derived from 3-hydroxypropane amides. nih.gov

Dithioles: The synthesis of 1,2-dithiole (B8566573) derivatives can be achieved through the Willgerodt-Kindler reaction, where N-alkylhydroquinoline-6-carbaldehydes react with a cyclic secondary amine and elemental sulfur. This reaction can also produce thioamides as the main product under modified conditions with less sulfur. bibliomed.org Additionally, 1,3-dithioles can be formed from the reaction of dithiocarboxylic esters (derived from thioamides) with dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net

The unique reactivity of the N-aryl thioamide group, with its dual nucleophilic (S and N) and electrophilic (C) centers, makes it a powerful tool for constructing diverse heterocyclic frameworks containing both nitrogen and sulfur. researchgate.netresearchgate.net The aryl substituent on the nitrogen atom can also participate in cyclization reactions, expanding the synthetic possibilities.

For example, cobalt(III)-catalyzed one-pot domino double annulation of aryl thioamides with unactivated alkynes has been used to access rare 6,6-fused thiopyrano-isoquinoline derivatives. nih.gov In this transformation, the sulfur, nitrogen, and C-H bonds of the aryl thioamide are all involved, demonstrating the multifaceted reactivity of the starting material. The reaction is regulated by the initial coordination of the thioamide's sulfur atom to the cobalt catalyst. nih.gov This type of reaction highlights the capacity of N-aryl thioamides to serve as synthons for complex, fused heterocyclic systems that are of interest in medicinal chemistry and materials science.

Investigation of Reaction Mechanismsdntb.gov.uamdpi.comsemanticscholar.orgnih.govnih.govnih.govrsc.org

The reactivity of N-(dichlorophenyl)ethanethioamide analogues is governed by the electronic properties of the thioamide group. The higher conjugation (n_N → π*_C=S) in thioamides makes them more resistant to hydrolysis and nucleophilic addition compared to their amide counterparts. nih.gov However, this stability can be modulated to achieve selective transformations.

Elucidation of Stepwise Addition-Cyclization Pathwaysdntb.gov.ua

Many synthetic routes involving N-arylthioamides proceed through a stepwise mechanism involving an initial addition reaction followed by a cyclization event. These pathways are fundamental to the construction of heterocyclic systems.

In reactions with N-arylmaleimides, thioamide analogues can function as 1,3-N,S-binucleophiles. The reaction often initiates with a Michael-type addition where the sulfur atom of the thioamide adds to the double bond of the maleimide. researchgate.net This step forms an intermediate thioether. Subsequently, an intramolecular cyclization can occur, leading to the formation of five- or six-membered heterocycles like thiazoles or thiazines. researchgate.net

Another example of a stepwise process involves the acid-catalyzed reaction of related sulfonimidoyl amides. The mechanism proposes an initial hydrolysis of a cyano group to generate an N-urea intermediate, which is then further hydrolyzed to an NH-sulfoximine. This reactive intermediate subsequently undergoes an intramolecular cyclocondensation to form the final heterocyclic product, a thiadiazine 1-oxide. beilstein-journals.org This highlights how an initial reaction step can be necessary to "prime" the molecule for the key cyclization event.

Mechanistic Role of Catalysts and Reagentsmdpi.comnih.govnih.gov

Catalysts and reagents play a dispositive role in directing the reaction mechanisms of thioamide analogues, often by activating the substrate or facilitating key bond-forming steps.

Acid Catalysis: In the synthesis of thiadiazine 1-oxides from N-cyano sulfoximines, aqueous sulfuric acid acts as a catalyst for both the initial hydrolysis of the cyano group and the subsequent intramolecular cyclocondensation. beilstein-journals.org The acid facilitates the addition of water and the eventual elimination of a small molecule to drive the ring-closing step.

Reagent-Driven Activation: The inherent stability of the thioamide bond can be overcome by specific activating reagents. One such strategy involves the use of a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This activation results in a ground-state destabilization of the thioamide, making the thiocarbonyl carbon more susceptible to nucleophilic attack. This approach enables chemoselective transamidation reactions to proceed under mild, transition-metal-free conditions. nih.gov

Metal Catalysis: Transition metals are instrumental in orchestrating advanced bond formations. Copper(II) acetate (B1210297), for instance, catalyzes the synthesis of benzimidazoles from amidines through a C-H functionalization/C-N bond-forming process. semanticscholar.org In this mechanism, the copper catalyst facilitates the intramolecular oxidative coupling, using oxygen as the oxidant.

Understanding Intramolecular Cyclisation Processes

Intramolecular cyclization is a key step in the synthesis of numerous heterocyclic structures from thioamide precursors. The process involves the formation of a new ring by the reaction of two functional groups within the same molecule.

A clear example is the reaction of thioamide dianions with thioformamides. These dianions, generated using butyllithium (B86547) from secondary N-arylmethyl thioamides, react with thioformamides to form an adduct in situ. This adduct then undergoes a spontaneous intramolecular cyclization, followed by oxidation with iodine, to yield 5-amino-2-thiazolines. Further treatment with iodine can convert these into 5-aminothiazoles.

A proposed mechanism for the formation of thiadiazine 1-oxides also relies on intramolecular cyclization. After an initial acid-catalyzed hydrolysis generates a reactive NH-sulfoximine intermediate, an intramolecular cyclocondensation occurs. beilstein-journals.org This ring-closing step is the crucial transformation that builds the final heterocyclic framework. These processes demonstrate the power of intramolecular reactions to efficiently construct complex molecules from linear precursors containing thioamide or related functional groups.

Advanced Bond Formation Strategies

The synthesis of complex molecules from N-(dichlorophenyl)ethanethioamide analogues relies on robust and efficient methods for constructing carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds.

C–S Bond Formation Methodologies

The construction of C–S bonds is fundamental in sulfur-containing compounds. Modern synthetic methods have moved beyond traditional Ullmann-type couplings, employing a variety of substrates and reaction pathways.

Key strategies include:

Dehydrative Coupling: This method involves the reaction of alcohols, such as 2-(hydroxymethyl)phenols or triaryl methanols, with thiols in the presence of a catalyst like indium(III) triflate. The reaction proceeds by eliminating a molecule of water to form the C–S bond. mdpi.com

Decarboxylative Coupling: Aryl sulfides can be synthesized by the copper-catalyzed reaction of carboxylic acids (e.g., 2-nitrobenzoic acid) with aryl thiols. This process involves the extrusion of carbon dioxide. mdpi.com

Dealkenylative Thiolation: This reaction utilizes diaryl sulfides to introduce a thioaryl group, proceeding under mild conditions and achieving C–S bond formation within minutes. mdpi.com

Coupling with Diazo Compounds: Rhodium catalysts can facilitate the direct sulfenylation of diazo compounds using disulfides as the sulfur source, forming a C–S bond via a rhodium carbenoid intermediate.

Summary of C–S Bond Formation Methodologies
MethodologySubstratesKey Reagents/CatalystsReference
Dehydrative CouplingAlcohols and ThiolsIndium(III) triflate mdpi.com
Decarboxylative CouplingCarboxylic Acids and ThiolsCuI, 1,10-phenanthroline mdpi.com
Coupling with Diazo CompoundsDiazooxindoles and DisulfidesRhodium pivalate
Multicomponent Reactiono-Phenylenediamines, Thiols, Paraformaldehyde4-Aminodiphenylamine (base) mdpi.com

C–N Bond Formation Methodologies

The formation of C–N bonds is a cornerstone of pharmaceutical and materials chemistry. Several powerful catalytic systems have been developed to construct these linkages efficiently. dntb.gov.ua

Prominent strategies include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C–N bonds between aryl halides (or triflates) and amines. The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) is crucial for reaction efficiency.

Ullmann-Goldberg Coupling: A classic method, this copper-catalyzed reaction couples aryl halides with amines, amides, or other N-nucleophiles, often requiring higher temperatures than palladium-catalyzed systems. dntb.gov.ua

Chan-Lam Coupling: This copper-catalyzed reaction forms C–N bonds by coupling arylboronic acids with amines. dntb.gov.ua

C-H Functionalization/C-N Coupling: Advanced copper-catalyzed methods allow for the direct formation of a C–N bond via the functionalization of a C-H bond, avoiding the need for pre-functionalized substrates like aryl halides. This is exemplified by the synthesis of benzimidazoles from amidines. semanticscholar.org

Reductive Amination: This two-step process involves the reduction of an ester to an aldehyde, followed by condensation with an amine and subsequent reduction to form the C–N bond. This method was used in the synthesis of a key intermediate for cariprazine, which contains a dichlorophenyl moiety.

Summary of C–N Bond Formation Methodologies
MethodologyKey ReactantsCatalyst/Reagent SystemReference
Buchwald-Hartwig AminationAryl Halides, AminesPalladium Precursor + Ligand (e.g., Xantphos)
Ullmann-Goldberg CouplingAryl Halides, Amines/AmidesCopper Catalyst dntb.gov.ua
Chan-Lam CouplingArylboronic Acids, AminesCopper(II) Acetate dntb.gov.ua
C-H FunctionalizationAmidines (intramolecular)Copper(II) Acetate, O₂ semanticscholar.org
Reductive AminationEsters/Aldehydes, AminesDIBAL-H, then H₂/Pt/C

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,5-dichlorophenyl)ethanethioamide?

A two-step synthesis is typically employed:

  • Step 1 : React 2,5-dichloroaniline with thiocarbonyl reagents (e.g., Lawesson’s reagent) to introduce the thioamide group.
  • Step 2 : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product. Key challenges include controlling reaction exothermicity and minimizing byproducts. Validate purity via HPLC (>98%) and NMR (confirming absence of unreacted aniline) .

Q. How can spectroscopic techniques confirm the structural integrity of N-(2,5-dichlorophenyl)ethanethioamide?

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and thioamide NH (δ ~10.5 ppm, broad).
  • IR Spectroscopy : Detect C=S stretching (~1250 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 261.1 for C₈H₆Cl₂NS). Cross-reference with computational simulations (DFT) for accuracy .

Q. What preliminary biological screening assays are suitable for this compound?

Use in vitro bacterial inhibition assays (e.g., MIC against E. coli and S. aureus) to evaluate antimicrobial potential. Compare results with structurally related acetamide derivatives (e.g., 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, which inhibits protein synthesis via ribosome binding) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:

  • Space group : Monoclinic P2₁/c (common for dichlorophenyl derivatives).
  • Hydrogen bonding : Thioamide NH forms intermolecular bonds with sulfur or chlorine atoms (distance ~3.1 Å). Compare with sulfonamide analogs (e.g., N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide, where NH∙∙∙O=S interactions stabilize the lattice) .

Q. What strategies address contradictory bioactivity results across assays?

  • Purity reassessment : Use LC-MS to detect trace impurities (e.g., unreacted dichloroaniline).
  • Solvent effects : Test solubility in DMSO vs. aqueous buffers; aggregation may reduce apparent activity.
  • Target validation : Perform molecular docking (e.g., AutoDock Vina) to identify binding sites on bacterial ribosomes or enzymes like dihydrofolate reductase (DHFR) .

Q. How does the thioamide group influence reactivity compared to carbonyl analogs?

  • Electrophilicity : Thioamide C=S is less electrophilic than C=O, slowing nucleophilic attacks (e.g., hydrolysis).
  • Metal coordination : S atom chelates transition metals (e.g., Cu²⁺), which can be quantified via UV-Vis titration (λmax shifts at ~300 nm). Compare with acetamide derivatives lacking metal-binding capacity .

Methodological Considerations

Q. What computational tools predict metabolic pathways for this compound?

  • Software : Use SwissADME or MetaPrint2D to identify potential Phase I metabolites (e.g., N-dechlorination or thioamide oxidation).
  • Experimental validation : Incubate with liver microsomes and analyze via LC-QTOF-MS .

Q. How to optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Test Pd/C or Ni catalysts for dehalogenation side reactions.
  • Process parameters : Maintain temperatures <60°C to prevent thiourea byproduct formation. Monitor via inline FTIR .

Data Contradiction Analysis

Q. Why might biological activity vary between Gram-positive and Gram-negative bacteria?

  • Membrane permeability : Gram-negative outer membrane may limit uptake. Test with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
  • Enzyme specificity : Target enzymes (e.g., enoyl-ACP reductase) may have structural differences across bacterial species .

Q. How to reconcile discrepancies in crystallographic and spectroscopic data?

  • Dynamic effects : NMR captures solution-state conformers, while SCXRD shows static solid-state structures. Perform variable-temperature NMR to assess rotational barriers around the C-S bond.
  • DFT modeling : Compare calculated vs. observed bond lengths (e.g., C-S: 1.68 Å in SCXRD vs. 1.71 Å in DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.